3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide
CAS No.: 339100-18-4
Cat. No.: VC4820680
Molecular Formula: C15H13Cl2NOS
Molecular Weight: 326.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339100-18-4 |
|---|---|
| Molecular Formula | C15H13Cl2NOS |
| Molecular Weight | 326.24 |
| IUPAC Name | 3,4-dichloro-N-(2-phenylsulfanylethyl)benzamide |
| Standard InChI | InChI=1S/C15H13Cl2NOS/c16-13-7-6-11(10-14(13)17)15(19)18-8-9-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
| Standard InChI Key | LDKKLFRSWHLLQF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SCCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of this compound is 3,4-dichloro-N-(2-phenylsulfanylethyl)benzamide, reflecting its three primary components:
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A 3,4-dichlorobenzene ring substituted at the 1-position.
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A carboxamide group (-CONH-) linking the benzene ring to an ethyl chain.
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A phenylsulfanyl moiety (-S-CH) attached to the ethyl group.
The canonical SMILES representation, , underscores the spatial arrangement of these functional groups.
Physical and Spectral Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 326.24 g/mol |
| Boiling Point | ~473.8 °C |
| Density | 1.35 g/cm³ |
| pKa | 12.98 |
The relatively high boiling point and density are attributed to the compound’s aromaticity and halogen content, which enhance intermolecular interactions. The pKa of 12.98 indicates weak acidity, likely originating from the amide proton or sulfanyl group.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide typically involves a two-step process:
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Preparation of 3,4-dichlorobenzoyl chloride: Reacting 3,4-dichlorobenzoic acid with thionyl chloride (SOCl) yields the acyl chloride intermediate.
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Amide Bond Formation: The acyl chloride reacts with 2-(phenylsulfanyl)ethylamine in the presence of a base such as triethylamine (EtN) to neutralize HCl byproducts. The reaction proceeds at room temperature over 12–24 hours, achieving yields of 70–85%.
Industrial Optimization
Industrial production scales this process using continuous flow reactors to improve safety and efficiency. Automated systems control parameters such as temperature, stoichiometry, and mixing rates, ensuring consistent purity (>98%) and reducing waste.
Chemical Reactivity and Functionalization
Oxidation Reactions
The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxides or sulfones. For example, treatment with hydrogen peroxide (HO) in acetic acid yields the corresponding sulfoxide, while m-chloroperbenzoic acid (mCPBA) produces the sulfone derivative. These modifications alter the compound’s polarity and biological activity.
Reduction Pathways
Lithium aluminum hydride (LiAlH) reduces the carboxamide group to a methylene amine (-CHNH-), generating 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzylamine. This product exhibits enhanced solubility in aqueous media.
Nucleophilic Substitution
The chlorine atoms on the benzene ring are susceptible to nucleophilic aromatic substitution. For instance, reaction with sodium methoxide (NaOMe) in dimethylformamide (DMF) replaces chlorine with methoxy groups, enabling further derivatization.
Biological Activity and Mechanisms
Anticancer Effects
In vitro assays demonstrate dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC values of 12.3 µM and 18.7 µM, respectively. Apoptosis induction is mediated by caspase-3 activation and downregulation of anti-apoptotic Bcl-2 proteins.
Structure-Activity Relationships
Comparative analyses highlight the critical role of the carboxamide group. For example, replacing it with a sulfonamide (as in 3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide) enhances antimicrobial potency but reduces anticancer efficacy.
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor in synthesizing more complex molecules, including kinase inhibitors and antimicrobial agents. Its dichlorinated aromatic core is particularly valuable in agrochemical development.
Drug Discovery
Ongoing research explores its utility as a scaffold for dual-action therapeutics targeting both microbial infections and cancer. Structural analogs are being screened for improved pharmacokinetic profiles.
Comparison with Structural Analogs
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 3,4-Dichloro-N-[2-(phenylsulfanyl)ethyl]benzamide | Lacks carboxamide group | Reduced anticancer activity |
| 3,4-Dichloro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide | Sulfonamide substitution | Enhanced antimicrobial effects |
This table underscores the carboxamide group’s importance in balancing antimicrobial and anticancer properties.
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